molecular formula C9H12FNO3S B14765546 benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine

benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine

Cat. No.: B14765546
M. Wt: 233.26 g/mol
InChI Key: NPKPZDJVCNLRLC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine is a compound that combines the structural features of benzenesulfonic acid and (1S,2R)-2-fluorocyclopropanamine Benzenesulfonic acid is known for its strong acidic properties and is widely used in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine can be achieved through a multi-step process. One common method involves the sulfonation of benzene to produce benzenesulfonic acid, followed by the introduction of the (1S,2R)-2-fluorocyclopropanamine moiety. The sulfonation reaction typically uses sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions.

For the preparation of (1S,2R)-2-fluorocyclopropanamine, various synthetic approaches can be employed. One method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds or ylides .

Industrial Production Methods

Industrial production of benzenesulfonic acid typically involves the continuous sulfonation of benzene using sulfur trioxide in a falling film reactor. The process is highly efficient and allows for large-scale production. The synthesis of (1S,2R)-2-fluorocyclopropanamine on an industrial scale may involve optimized versions of the aforementioned synthetic routes, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to produce sulfonyl chlorides or other derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate esters or amides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group can yield sulfonyl chlorides, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The (1S,2R)-2-fluorocyclopropanamine moiety can interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;(1S,2R)-2-fluorocyclopropanamine is unique due to the combination of the sulfonic acid group and the chiral (1S,2R)-2-fluorocyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12FNO3S

Molecular Weight

233.26 g/mol

IUPAC Name

benzenesulfonic acid;2-fluorocyclopropan-1-amine

InChI

InChI=1S/C6H6O3S.C3H6FN/c7-10(8,9)6-4-2-1-3-5-6;4-2-1-3(2)5/h1-5H,(H,7,8,9);2-3H,1,5H2

InChI Key

NPKPZDJVCNLRLC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1F)N.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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